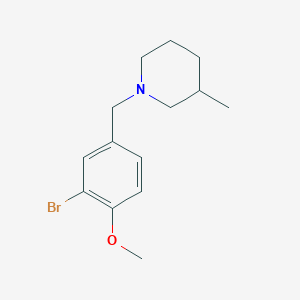
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by binding to dopamine receptors in the brain and modulating dopamine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis (programmed cell death). It has also been shown to inhibit the migration and invasion of cancer cells. In the brain, it has been shown to modulate dopamine signaling, which may have implications for the treatment of psychiatric disorders such as schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine in lab experiments is its potential as a lead compound for the development of new cancer therapeutics and antipsychotic agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity and selectivity.
Direcciones Futuras
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective compounds. Another direction is to explore its potential as a treatment for other types of cancer and psychiatric disorders. Additionally, research could be done to optimize the synthesis method and develop more efficient and scalable routes to the compound.
Métodos De Síntesis
There are several methods for synthesizing 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine. One of the most common methods involves the reaction of 3-bromo-4-methoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine has been studied for its potential applications in medicinal chemistry. The compound has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antipsychotic agent, as it has been shown to bind to dopamine receptors in the brain.
Propiedades
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-4-3-7-16(9-11)10-12-5-6-14(17-2)13(15)8-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPHUYPTIQHZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5061224.png)
![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)





![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B5061278.png)
![methyl 5-benzyl-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5061299.png)

![N,N-diethyl-2-[2-(2-naphthyloxy)ethoxy]ethanamine](/img/structure/B5061319.png)
![2-bromo-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5061321.png)
![2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone](/img/structure/B5061323.png)
